Methyl 2-cyclopropyl-2-hydroxypropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

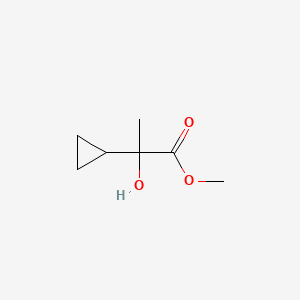

Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound with the molecular formula C7H12O3 It is a methyl ester derivative of 2-cyclopropyl-2-hydroxypropanoic acid This compound is of interest due to its unique structural features, which include a cyclopropyl group and a hydroxyl group attached to a propanoate backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-2-hydroxypropanoate typically involves the esterification of 2-cyclopropyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-cyclopropyl-2-hydroxypropanoic acid+methanolH2SO4Methyl 2-cyclopropyl-2-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

Methyl 2-cyclopropyl-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 2-cyclopropyl-2-oxopropanoate or 2-cyclopropyl-2-carboxypropanoate.

Reduction: 2-cyclopropyl-2-hydroxypropanol.

Substitution: 2-cyclopropyl-2-chloropropanoate or 2-cyclopropyl-2-bromopropanoate.

科学研究应用

Chemical Properties and Structure

Methyl 2-cyclopropyl-2-hydroxypropanoate has the molecular formula C7H12O3 and a molecular weight of approximately 144.17 g/mol. Its structure features a cyclopropyl group, which contributes to its reactivity and potential as a building block in organic synthesis.

Pharmaceutical Applications

- Antiviral Research : Recent studies have highlighted the potential of this compound as a potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. A diastereomeric resolution of related compounds has shown that derivatives can enhance therapeutic efficacy by improving bioavailability and targeting specific viral proteins .

- Drug Development : The compound is being investigated for its role in developing new antiviral agents. The unique properties of the cyclopropyl moiety allow for modifications that can lead to improved binding affinities for target enzymes involved in viral replication .

Agrochemical Applications

- Pesticide Formulation : this compound has been explored as an intermediate in the synthesis of novel pesticides. Its ability to modify biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents.

- Plant Growth Regulators : The compound's structural characteristics may allow it to function as a plant growth regulator, enhancing crop yields while minimizing chemical inputs .

Material Science Applications

- Polymer Synthesis : this compound is being studied for its potential use in synthesizing new polymers with desirable mechanical properties. The incorporation of cyclopropyl groups can lead to materials with enhanced strength and flexibility.

- Coatings and Adhesives : The compound's reactivity allows it to be used in creating coatings and adhesives that require specific performance characteristics, such as resistance to environmental degradation .

Antiviral Efficacy Study

A recent study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2, with one compound showing over 50-fold increased potency compared to its less active counterpart . This study underscores the compound's potential in antiviral drug development.

Agrochemical Development

Research conducted on the synthesis of cyclopropyl-containing pesticides revealed that compounds based on this compound effectively disrupted pest life cycles with minimal impact on non-target species, suggesting a pathway toward sustainable agricultural practices .

Data Tables

作用机制

The mechanism of action of Methyl 2-cyclopropyl-2-hydroxypropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

Methyl 2-hydroxypropanoate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.

Ethyl 2-cyclopropyl-2-hydroxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

Methyl 2-cyclopropyl-2-oxopropanoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 2-cyclopropyl-2-hydroxypropanoate is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the same carbon atom. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

生物活性

Methyl 2-cyclopropyl-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : Approximately 144.17 g/mol

- Chirality : The compound features a stereocenter at the second carbon atom, contributing to its optical activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor for various enzymes, including the main protease (Mpro) of SARS-CoV-2, crucial for viral replication.

- Modulation of Signaling Pathways : The compound may influence pathways involved in cell growth and metabolic regulation by altering enzyme or receptor activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound:

- Inhibition of SARS-CoV-2 Protease : Research indicates that compounds with similar structures can inhibit the main protease of SARS-CoV-2. For instance, a related compound demonstrated an IC50 value of 120 nM against Mpro, showcasing significant antiviral activity .

Enzyme Interaction Studies

The structural features of this compound contribute to its binding affinity and selectivity towards specific biological targets:

- Binding Affinity : Investigations show that structural modifications can significantly influence its interaction with enzymes like proteases. Specific stereochemical configurations may enhance binding efficacy or alter selectivity towards certain enzymatic pathways .

Case Study on SARS-CoV-2 Inhibition

A detailed study examined the binding modes of various diastereomers of this compound to the SARS-CoV-2 main protease. The active diastereomer was found to effectively occupy the S2 pocket of the protease, leading to potent inhibition, while the less active diastereomer displayed a different binding mode that reduced its efficacy .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits SARS-CoV-2 main protease with significant potency (IC50 ~120 nM) |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes, including proteases |

| Modulation of Signaling | Influences cellular pathways related to growth and metabolism |

属性

IUPAC Name |

methyl 2-cyclopropyl-2-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQWECZOGNXQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。